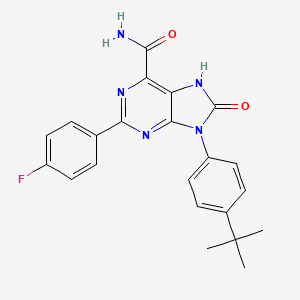

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA and RNA, and also form the basis of several other important biomolecules like ATP, GTP, cyclic AMP, and NADH .

Synthesis Analysis

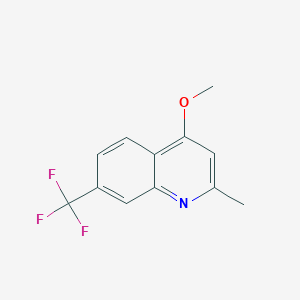

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by the attachment of the phenyl groups. The tert-butyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic molecule. Attached to this core would be the phenyl rings, one of which carries a tert-butyl group and the other carries a fluorine atom .Chemical Reactions Analysis

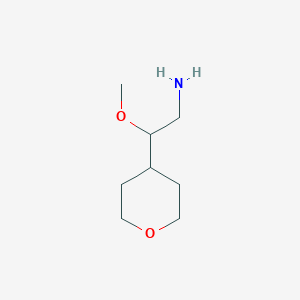

The reactivity of this compound would be influenced by the purine core and the substituents on the phenyl rings. The electron-donating tert-butyl group and the electron-withdrawing fluorine atom would affect the electron density on the phenyl rings, thereby influencing their reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a polar amide group could result in significant intermolecular interactions, affecting properties like melting point, boiling point, and solubility .Scientific Research Applications

Material Science Applications

- Polyamide Synthesis : Research by Hsiao et al. (2000) on synthesizing polyamides using derivatives of 4-tert-butylphenyl and fluorophenyl components shows potential applications in creating materials with high thermal stability and solubility in polar solvents. These materials could be used in high-performance coatings, films, and fibers due to their transparent, flexible, and tough film-forming abilities (Hsiao, Yang, & Chen, 2000).

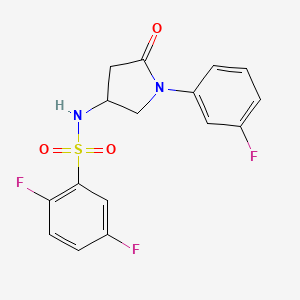

Organic Synthesis and Anticancer Applications

- Functionalized Amino Acid Derivatives : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showing promising in vitro cytotoxicity against human cancer cell lines. This suggests the potential of similar structures in designing new anticancer agents (Kumar et al., 2009).

Electrochromic Materials

- Aromatic Polyamides with Electrochromic Properties : Research by Hsiao et al. (2010) on the synthesis of aromatic polyamides incorporating tert-butylphenylamine groups points towards applications in creating electrochromic materials. These materials exhibit significant changes in color upon oxidation, suggesting their use in electronic displays, smart windows, and other optical devices (Hsiao, Liou, Kung, & Chang, 2010).

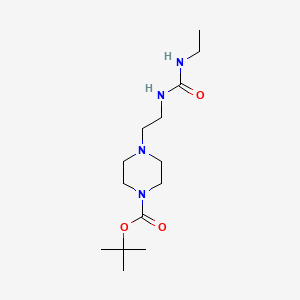

Novel Synthetic Methods

- Sequential Carboxamidation and Aromatisation : Feng et al. (2014) developed a method for the sequential carboxamidation and aromatisation of aryl isonitriles with formamides, indicating a novel pathway for synthesizing phenanthridine carboxamides. This method could be relevant for the synthesis of complex molecules, including those containing the 9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide structure (Feng et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-22(2,3)13-6-10-15(11-7-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-4-8-14(23)9-5-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHIPWVFDGQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![7-cyclohexyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567490.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2567492.png)

![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)

![2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2567502.png)

![5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2567504.png)